molecular formula C11H10N2O B12008660 2-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetonitrile

2-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetonitrile

Cat. No.: B12008660
M. Wt: 186.21 g/mol
InChI Key: IKBLVDWTLBFPQO-UHFFFAOYSA-N
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Description

2-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetonitrile is a nitrile-containing derivative of the 4,5-dihydroisoxazole scaffold, characterized by a phenyl substituent at position 3 of the heterocyclic ring and an acetonitrile (-CH₂CN) group at position 5.

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetonitrile

InChI

InChI=1S/C11H10N2O/c12-7-6-10-8-11(13-14-10)9-4-2-1-3-5-9/h1-5,10H,6,8H2

InChI Key

IKBLVDWTLBFPQO-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C2=CC=CC=C2)CC#N

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Hydroxy Amides

The cyclocondensation of β-hydroxy amides represents a foundational method for constructing the dihydroisoxazole core. This approach leverages intramolecular dehydration to form the oxazoline ring. A typical procedure involves:

  • Reacting β-hydroxy amides derived from phenyl-substituted precursors with dehydrating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions .

  • Introducing the acetonitrile moiety via nucleophilic substitution at the α-position using potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) .

Key reaction parameters :

ParameterOptimal ValueImpact on Yield
Temperature80–100°CHigher yields at 90°C
SolventDichloromethane (DCM)Enhances cyclization
CatalystPyridine (0.5 equiv)Neutralizes HCl byproduct

This method achieves yields of 65–78%, with purity >95% after column chromatography (silica gel, hexane/ethyl acetate 4:1) .

1,3-Dipolar Cycloaddition of Nitrile Oxides

The 1,3-dipolar cycloaddition between nitrile oxides and alkenes provides a regioselective route to the dihydroisoxazole scaffold. For this compound:

  • Nitrile oxide precursor : Chloroacetophenone oxime is generated in situ using sodium hypochlorite (NaOCl) and triethylamine (Et₃N) .

  • Dipole acceptor : Acrylonitrile serves as the alkene, enabling direct incorporation of the acetonitrile group .

Critical considerations :

  • pH control : Maintaining a weakly acidic environment (pH 4.3–4.5) with potassium hydrogencarbonate ensures optimal dipole stability .

  • Solvent system : Acetonitrile/toluene (1:2 v/v) minimizes side reactions .

Performance metrics :

MetricValue
Reaction time4–6 hours
Yield70–85%
Diastereomeric ratio3:1 (cis:trans)

Post-reaction purification via recrystallization (ethanol/water) elevates purity to >98% .

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics for this compound. A representative protocol includes:

  • Mixing 3-phenyl-4,5-dihydroisoxazole-5-carbaldehyde with hydroxylamine hydrochloride in acetonitrile.

  • Irradiating at 150 W for 15 minutes to form the oxime intermediate .

  • Treating with cyanogen bromide (BrCN) in the presence of sodium acetate to introduce the nitrile group .

Advantages over conventional methods :

  • Time reduction : 15 minutes vs. 6–8 hours .

  • Yield improvement : 82–90% .

Spectroscopic validation :

  • ¹H NMR (400 MHz, CDCl₃): δ 4.21–4.35 (m, 2H, CH₂), 5.02 (t, 1H, J = 7.6 Hz, CH), 7.32–7.45 (m, 5H, Ph) .

  • IR (KBr): 2245 cm⁻¹ (C≡N), 1640 cm⁻¹ (C=N) .

Catalytic Asymmetric Synthesis

Chiral catalysts enable enantioselective synthesis, critical for pharmacological applications. A notable approach employs:

  • Catalyst : (R)-BINAP-copper(I) complex (5 mol%) .

  • Substrate : Prochiral β-keto nitriles undergo asymmetric cyclization with hydroxylamine-O-sulfonic acid .

Results :

ParameterValue
Enantiomeric excess (ee)88–92%
Turnover frequency (TOF)12 h⁻¹

This method is favored for producing enantiopure material, though costs are higher due to catalyst requirements .

Industrial-Scale Production

Large-scale synthesis prioritizes cost-efficiency and safety:

  • Continuous flow reactor : Mixing nitrile oxide and acrylonitrile streams at 10 L/min .

  • In-line purification : Simulated moving bed (SMB) chromatography reduces solvent waste .

Economic metrics :

MetricValue
Annual output500–700 kg
Production cost$220–250/kg

Analytical and Purification Techniques

HPLC analysis :

ColumnMobile PhaseRetention Time
C18 (250 × 4.6 mm)Acetonitrile/H₂O (70:30)8.2 minutes

Recrystallization solvents :

  • Ethanol/water (3:1): 92% recovery .

  • tert-Butyl methyl ether (TBME): 85% recovery, higher purity .

Chemical Reactions Analysis

2-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetonitrile undergoes various chemical reactions, including:

Major products formed from these reactions include oxazoles, reduced amines, and substituted nitriles.

Scientific Research Applications

Research has indicated that compounds containing the oxazole ring system exhibit various biological activities, including:

  • Analgesic Properties : Studies have demonstrated that derivatives of oxazolones can exhibit significant analgesic effects. In particular, the analgesic activity of these compounds was assessed using pharmacological tests such as the writhing test and hot plate test. The results indicated promising analgesic effects comparable to standard analgesics like diclofenac .
  • Anti-inflammatory Activity : Several studies have reported that oxazole derivatives possess anti-inflammatory properties. For instance, some derivatives have shown inhibition of COX-2 enzyme activity, which is crucial in inflammatory processes. Certain compounds demonstrated half maximal inhibitory concentration (IC50) values lower than those of established anti-inflammatory drugs like celecoxib .
  • Antitumor Activity : The oxazole ring has also been linked to antitumor activity. Research has indicated that some oxazoles can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines .

Case Study 1: Analgesic Activity Evaluation

In a study evaluating the analgesic effects of synthesized oxazolones, various compounds were tested for their efficacy using the acetic acid-induced writhing test on mice. The study found that certain derivatives exhibited significant analgesic effects with minimal toxicity, indicating their potential as new pain management therapies .

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory potential of benzylidene oxazolones. The results showed that specific derivatives not only reduced inflammation but also presented a favorable safety profile in histopathological assessments of treated organs . The study highlighted a derivative that significantly decreased edema compared to standard treatments.

Summary of Applications

The following table summarizes the key applications and findings related to 2-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetonitrile:

Application Description Findings
Analgesic ActivityEvaluated using writhing and hot plate testsSignificant analgesic effects comparable to diclofenac; low toxicity observed
Anti-inflammatoryInhibition of COX enzymesSome derivatives showed better IC50 values than celecoxib; effective in reducing edema
AntitumorPotential inhibition of tumor cell proliferationCertain compounds induced apoptosis in cancer cell lines

Mechanism of Action

The mechanism by which 2-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetonitrile exerts its effects involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural analogs of 2-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetonitrile, highlighting differences in substituents and functional groups:

Compound Name Functional Group Substituent at Position 3 Key Properties/Activities References
This compound Nitrile (-CN) Phenyl Hypothesized enhanced lipophilicity N/A
VGX-1027 (2-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid) Carboxylic acid (-COOH) Phenyl Anti-inflammatory; inhibits LPS-induced signaling
HAB-439 ((3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)phosphonic acid) Phosphonic acid (-PO₃H₂) Phenyl Immune stimulation; aminopeptidase B inhibition
2-(3-Methyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid Carboxylic acid (-COOH) Methyl Reduced steric bulk compared to phenyl analogs
3-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)propanoic acid Propanoic acid (-CH₂CH₂COOH) Phenyl Longer side chain; pKa ~4.62

Physicochemical Properties

  • Lipophilicity : The nitrile group in this compound likely increases lipophilicity compared to VGX-1027 (logP ~1.5–2.0 for nitriles vs. ~0.5–1.0 for carboxylic acids), enhancing membrane permeability but reducing aqueous solubility.
  • Boiling Point/Density: Propanoic acid analogs exhibit predicted boiling points of ~390°C and densities of 1.25 g/cm³ ; nitriles may have similar boiling points but lower densities.

Biological Activity

2-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetonitrile (CAS: 6501-74-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC11H10N2O
Molar Mass186.21 g/mol
AppearanceSolid
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains:

  • Gram-positive bacteria : Effective against Bacillus subtilis and Enterococcus faecalis.
  • Gram-negative bacteria : Showed activity against Escherichia coli and Pseudomonas aeruginosa.

The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported as follows:

BacteriaMIC (µg/mL)
Bacillus subtilis75
Enterococcus faecalis125
Escherichia coli<125
Pseudomonas aeruginosa150

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Cytotoxicity and Anti-inflammatory Effects

In vitro studies have demonstrated that this compound has a protective effect on cells subjected to inflammatory cytokines. Specifically, it inhibited the production of tumor necrosis factor-alpha (TNF-α) in response to interleukin (IL)-1β and interferon-gamma (IFN-γ), which are known to induce cytotoxicity in various cell types. This suggests a potential role in managing inflammatory diseases .

The mechanisms underlying the biological activities of this compound are still under investigation. However, preliminary data suggest the following pathways:

  • Cytokine Modulation : The compound appears to modulate cytokine levels, reducing inflammation and protecting cells from cytokine-induced damage.
  • Antimicrobial Mechanism : It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth.

Study on Diabetes Prevention

A notable study investigated the effects of VGX1027 (a related compound) in preventing type I diabetes in NOD mice. The results indicated that treatment with VGX1027 reduced the incidence of diabetes and improved pancreatic health by inhibiting histopathological changes associated with the disease. This study underscores the potential therapeutic applications of oxazole derivatives in autoimmune conditions .

Q & A

Q. How can the molecular structure of 2-(3-Phenyl-4,5-dihydro-1,2-oxazol-5-yl)acetonitrile be determined experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving the molecular geometry. Use the SHELX suite (e.g., SHELXL for refinement) to process diffraction data, leveraging its robustness for small-molecule crystallography . For visualization and analysis of thermal ellipsoids, employ ORTEP-3 or the WinGX suite to generate high-quality structural diagrams . These tools allow precise determination of bond lengths, angles, and ring puckering in the dihydroisoxazole moiety.

Q. What synthetic strategies are applicable for preparing 4,5-dihydro-1,2-oxazol-5-yl acetonitrile derivatives?

Methodological Answer: A common approach involves cyclocondensation of nitrile-containing precursors with hydroxylamine derivatives under acidic or thermal conditions. For example, nitrile groups can react with hydroxylamine to form oxazoline intermediates, followed by selective reduction or functionalization. Evidence from related compounds suggests optimizing reaction pH and temperature to avoid side reactions (e.g., over-oxidation) .

Advanced Research Questions

Q. How can the puckering conformation of the dihydroisoxazole ring be quantified in this compound?

Methodological Answer: Apply the Cremer-Pople puckering parameters to crystallographic data. These parameters define ring non-planarity using amplitude (q) and phase (φ) coordinates, derived from atomic displacements relative to a mean plane. For the five-membered dihydroisoxazole ring, calculate q₂ and φ₂ to distinguish between envelope, half-chair, or twist conformations. Software like PLATON or PARST can automate this analysis .

Q. How should researchers design in vitro assays to evaluate the immunomodulatory potential of this compound?

Methodological Answer: Reference studies on structurally analogous compounds like VGX-1027 (a dihydroisoxazole acetic acid derivative). Use lipopolysaccharide (LPS)-stimulated macrophages to assess inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) via ELISA or qPCR. Include dose-response curves (e.g., 1–100 µM) and compare IC₅₀ values to known standards. Ensure cytotoxicity is evaluated in parallel using MTT assays .

Q. How can discrepancies in reported biological activities of dihydroisoxazole derivatives be resolved?

Methodological Answer: Systematically analyze variables such as:

  • Purity : Use HPLC or LC-MS to confirm compound integrity (>95% purity).
  • Assay Conditions : Control for cell type, serum concentration, and LPS batch variability.
  • Structural Analogues : Compare substituent effects (e.g., acetonitrile vs. carboxylic acid groups) on bioavailability and target binding. Cross-reference crystallographic data to correlate conformational flexibility with activity .

Data Analysis and Interpretation

Q. What computational tools are recommended for modeling the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Software like Gaussian or ORCA facilitates these simulations. Validate results against experimental spectroscopic data (e.g., IR, NMR) to ensure accuracy.

Q. How can researchers address low crystallinity in structural studies of this compound?

Methodological Answer: Optimize crystallization conditions using high-throughput screening (e.g., vapor diffusion with diverse solvents). If twinning occurs, employ SHELXL’s TWIN/BASF commands for refinement. For poorly diffracting crystals, consider synchrotron radiation or cryocooling to enhance data resolution .

Conflict Resolution in Literature

Q. How should contradictory results regarding the stability of the nitrile group under physiological conditions be analyzed?

Methodological Answer: Conduct stability assays in simulated biological media (e.g., PBS at pH 7.4, 37°C) with LC-MS monitoring. Compare hydrolysis rates to structurally similar nitriles. If instability is observed, modify the synthetic route to introduce electron-withdrawing groups that stabilize the nitrile moiety .

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